4-Bromo-6-fluoroindan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

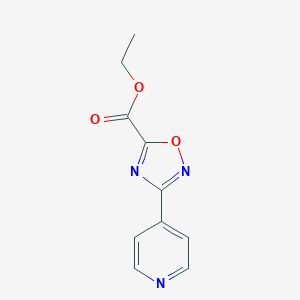

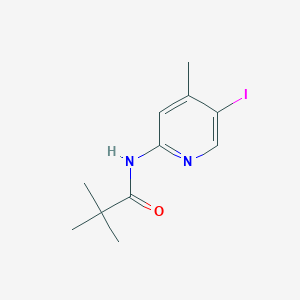

4-Bromo-6-fluoroindan-1-one is an organic compound containing bromine, fluorine, and indanone groups . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Bromo-6-fluoroindan-1-one involves a two-stage process. In the first stage, 3-(2-bromo-4-fluoro-phenyl)-propionic acid reacts with oxalyl dichloride in dichloromethane under an inert atmosphere for 16 hours. In the second stage, the reaction mixture is treated with aluminum (III) chloride in dichloromethane for 3 hours . The yield of this synthesis is approximately 71% .Molecular Structure Analysis

The molecular formula of 4-Bromo-6-fluoroindan-1-one is C9H6BrFO . Its molar mass is 229.05 g/mol .Physical And Chemical Properties Analysis

4-Bromo-6-fluoroindan-1-one has a predicted density of 1.691±0.06 g/cm3 and a predicted boiling point of 301.1±42.0°C .Scientific Research Applications

Fluorescence-Based Detection of Aluminum Ions

Specific Scientific Field

This application falls under the field of Chemical Sensing and Imaging .

Summary of the Application

A novel fluorescent probe based on bromoflavonol, referred to as probe IV, was designed and synthesized for the detection of Aluminum ions (Al 3+) in environmental and biological systems . The probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+, making it suitable for Al 3+ detection .

Methods of Application or Experimental Procedures

The probe IV’s UV-Vis absorption and fluorescence emission spectra were used to demonstrate its high selectivity and sensitivity towards Al 3+ while being immune to interference from other metal ions . Fluorescence titration was used to determine the detection limit (LOD) of probe IV for Al 3+, which was found to be 1.8×10 −8 mol/L . Job’s curve and 1 H NMR titration further confirmed a 1:1 binding stoichiometry between probe IV and Al 3+ . Additionally, Density Functional Theory (DFT) was used to calculate the energy gap difference between IV and IV+Al 3+, indicating that the complex formed by probe IV and Al 3+ is more stable than IV alone .

Results or Outcomes

The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96% . This demonstrates its potential for quantitative detection of Al 3+ in environmental water samples . Moreover, the probe was successfully used for imaging Al 3+ in MG63 cells, suggesting its potential application in biological imaging .

Safety And Hazards

If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name |

4-bromo-6-fluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBCLUTZUIWTON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472212 |

Source

|

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoroindan-1-one | |

CAS RN |

174603-56-6 |

Source

|

| Record name | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)